4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid
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Overview
Description
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is a compound that features both a methylsulfonamido group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfonamido group can participate in hydrogen bonding and other interactions with biological molecules. These properties enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic Acid: This compound lacks the methylsulfonamido group but shares the trifluoromethyl group, making it useful for comparison in studies of fluorinated benzoic acids.
4-(Methylsulfonamido)benzoic Acid: This compound lacks the trifluoromethyl group but contains the methylsulfonamido group, providing insights into the effects of the sulfonamide functionality.
Uniqueness
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is unique due to the combination of both the trifluoromethyl and methylsulfonamido groups on the benzoic acid core. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(methanesulfonamido)-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-18(16,17)13-5-2-3-6(8(14)15)7(4-5)9(10,11)12/h2-4,13H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIYXKNOBZJBMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849470 |
Source
|
Record name | 4-[(Methanesulfonyl)amino]-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712305-93-6 |
Source
|
Record name | 4-[(Methanesulfonyl)amino]-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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